molecular formula C33H35ClN3O5P B15140294 SARS-CoV-2 Mpro-IN-8

SARS-CoV-2 Mpro-IN-8

Cat. No.: B15140294
M. Wt: 620.1 g/mol
InChI Key: ODPNIRLBABFWDZ-DTLORLEISA-N
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Description

SARS-CoV-2 Mpro-IN-8 is a compound designed to inhibit the main protease (Mpro) of the SARS-CoV-2 virus, which is responsible for the COVID-19 pandemic. The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound aim to block the protease’s activity, thereby preventing the virus from replicating and spreading .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SARS-CoV-2 Mpro-IN-8 typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to a triketone using acetone cyanohydrin and triethylamine in acetonitrile .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety. The use of automated reactors and real-time monitoring systems can further streamline production .

Chemical Reactions Analysis

Types of Reactions

SARS-CoV-2 Mpro-IN-8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with nucleophiles .

Scientific Research Applications

SARS-CoV-2 Mpro-IN-8 has a wide range of scientific research applications:

Mechanism of Action

SARS-CoV-2 Mpro-IN-8 exerts its effects by inhibiting the main protease (Mpro) of the SARS-CoV-2 virus. The compound binds to the active site of the protease, preventing it from cleaving the viral polyproteins into functional units necessary for viral replication. This inhibition disrupts the viral life cycle, thereby reducing the spread of the virus . The molecular targets include the catalytic dyad of cysteine and histidine residues in the protease’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SARS-CoV-2 Mpro-IN-8 is unique due to its specific binding affinity and inhibitory potency against the SARS-CoV-2 main protease. Unlike some other inhibitors, it has been designed to minimize off-target effects and enhance selectivity for the viral protease .

Properties

Molecular Formula

C33H35ClN3O5P

Molecular Weight

620.1 g/mol

InChI

InChI=1S/C33H35ClN3O5P/c1-4-41-43(40,42-5-2)37-20-25(18-23-12-8-6-9-13-23)30(38)32(22-37)28(24-14-10-7-11-15-24)21-36(3)33(32)27-19-26(34)16-17-29(27)35-31(33)39/h6-19,28H,4-5,20-22H2,1-3H3,(H,35,39)/b25-18+/t28-,32+,33+/m0/s1

InChI Key

ODPNIRLBABFWDZ-DTLORLEISA-N

Isomeric SMILES

CCOP(=O)(N1C/C(=C\C2=CC=CC=C2)/C(=O)[C@@]3(C1)[C@@H](CN([C@@]34C5=C(C=CC(=C5)Cl)NC4=O)C)C6=CC=CC=C6)OCC

Canonical SMILES

CCOP(=O)(N1CC(=CC2=CC=CC=C2)C(=O)C3(C1)C(CN(C34C5=C(C=CC(=C5)Cl)NC4=O)C)C6=CC=CC=C6)OCC

Origin of Product

United States

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